Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Overview
Description
“Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H12ClNO2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate” consists of a methyl group (CH3), a propanoate group (C2H5COO), a sulfanyl group (SH), and a 2-amino-5-chlorophenyl group (C6H4ClNH2) .Scientific Research Applications
Antibacterial Activity
Compounds with sulfanyl groups have been synthesized and evaluated for their antibacterial activity. For instance, amino-heterocyclic compounds coupled with oxime-ether groups demonstrated potential antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting a promising area for the development of new antibiotics (Guo-qiang Hu et al., 2006).
Anticancer Agents
Sulfanyl-substituted compounds have been investigated for their pro-apoptotic activity, with certain derivatives showing promising results against cancer cell lines, indicating their potential as anticancer agents (Ö. Yılmaz et al., 2015).
Antioxidant Properties
Derivatives of dihydropyridine, synthesized from compounds containing sulfanyl groups, exhibited significant antioxidant and metal chelating activities. Such compounds could play a crucial role in treating diseases associated with oxidative stress (S. M. Sudhana et al., 2019).
Chemiluminescence Applications
Sulfanyl-substituted dioxetanes were studied for their chemiluminescence properties, offering potential applications in analytical chemistry and biological assays (N. Watanabe et al., 2010).
Synthesis of Bioactive Compounds
The versatility of sulfanyl groups in synthetic chemistry has been demonstrated through the synthesis of α-sulfanyl-β-amino acid derivatives, highlighting their importance as building blocks for pharmaceuticals with potent biological activity (M. Kantam et al., 2010).
Antituberculosis Activity
3-heteroarylthioquinoline derivatives, featuring sulfanyl groups, showed significant in vitro activity against Mycobacterium tuberculosis, offering a new avenue for antituberculosis drug development (Selvam Chitra et al., 2011).
properties
IUPAC Name |
methyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-3,6H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXGKWBPHLIALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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